The compound is derived from stearic acid (octadecanoic acid) and a long-chain polyethylene glycol. Its classification as an ester results from the reaction between a fatty acid (stearic acid) and an alcohol (polyethylene glycol), which is typical for compounds used in emulsification and surfactant applications .
The synthesis of 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate typically involves the following steps:
The process can be optimized by adjusting the ratio of reactants and the reaction conditions to achieve the desired product yield and purity .
The molecular structure of 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate can be characterized as follows:
The detailed structural analysis often requires techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry for confirmation .
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate can undergo various chemical reactions:
These reactions are significant in determining its stability and usability in various applications .
The mechanism of action for 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate primarily revolves around its role as a surfactant:
This mechanism is crucial in formulations such as cosmetics and pharmaceuticals where stable emulsions are required .
The physical and chemical properties of 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate include:
| Property | Value |
|---|---|
| Density | 1.034 g/cm³ |
| Boiling Point | 817.8 °C |
| Flash Point | 214.8 °C |
| Molecular Weight | 901.21 g/mol |
| LogP | 5.999 |
| Vapor Pressure | mmHg at 25°C |
These properties indicate that the compound has high thermal stability and low volatility which are advantageous for various applications .
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate finds applications across multiple fields:
The versatility in applications stems from its ability to stabilize mixtures that would otherwise separate due to differences in polarity or density .
The systematic IUPAC name 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate provides a complete topological description:
Common synonyms include:
The numbering originates at the stearate carbonyl carbon, with the polyether chain extending from the oxygen atom [3] [6].
Table 1: Atomic Composition and Molecular Weight
| Component | Formula Segment | Atomic Contribution |
|---|---|---|
| Stearate (octadecanoate) | C₁₈H₃₅O₂⁻ | C18, H35, O2 |
| Polyether Alcohol Chain | C₄₁H₈₃O₁₄ | C41, H83, O14 |
| Total Molecular Formula | C₅₉H₁₁₈O₁₆ | C59, H118, O16 |
| Molecular Weight | 1,034.63 g/mol | (Calculated from atomic masses: Cx59, Hx118, Ox16) |
The formula C₅₉H₁₁₈O₁₆ is derived by combining the stearate group (C₁₈H₃₅O₂) with the polyether alcohol (C₄₁H₈₃O₁₄), minus one H atom eliminated during esterification (H from acid + OH from alcohol → H₂O) [2] [3].
Table 2: Standardized Structural Identifiers
| Identifier Type | Representation |
|---|---|
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
| InChIKey | <ExampleStructureKey>-<StereochemistryLayer>-<HashLayer> |
SMILES Decoding:
CCCCCCCCCCCCCCCCCC(=O)O: Stearate group (C17 alkyl chain + carbonyl + ester oxygen) CCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO: 13 repeating ethylene oxide units (-CH₂-CH₂-O-) linked to a terminal CCO (propanol segment), with the terminal O connecting to the last ethylene oxide unit and the terminal C bearing the hydroxyl (implied). Branches are absent, so no parentheses are needed [1] [6]. InChI Layered Structure:
InChI=1S/C59H118O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-53(60)65-52-51-64-50-49-63-48-47-62-46-45-61-44-43-66-42-41-67-40-39-68-38-37-69-36-35-70-34-33-71-32-31-72-30-29-73-28-27-74-27-26-75-25-24-59(76)58/h76H,2-52H2,1H3 q), stereochemistry (b/t/m), or isotopic (i) sublayers, indicating a racemic/non-chiral compound with natural isotope abundance [2] [4] [6]. The InChIKey XXXXX-XXXXX-XXXXX-X (a hypothetical 25-character hash) provides a condensed, database-searchable identifier derived from the full InChI string via SHA-256 hashing [4] [6].
This compound emerged from advanced polyethylene glycol (PEG) derivative research in the late 20th century, driven by demands for high-molecular-weight nonionic surfactants with precisely tunable hydrophilic-lipophilic balance (HLB). Its design overcomes limitations of shorter-chain PEG esters (e.g., poor water solubility or weak micelle formation) by incorporating 13 ethylene oxide units. This ultra-long hydrophilic head group enables:
This molecule exemplifies a "Giant Surfactant" due to its massive, structured hydrophilic head:
This balance makes it ideal for long-term stabilization of multiphase systems where traditional surfactants fail [3] [6].
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5